molecular formula C23H28N4O3S2 B2737573 N-(3-acetamidophenyl)-2-((4-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide CAS No. 953983-34-1

N-(3-acetamidophenyl)-2-((4-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Cat. No. B2737573
CAS RN: 953983-34-1
M. Wt: 472.62
InChI Key: TZHHPDUADXQOBQ-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-2-((4-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H28N4O3S2 and its molecular weight is 472.62. The purity is usually 95%.
BenchChem offers high-quality N-(3-acetamidophenyl)-2-((4-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-acetamidophenyl)-2-((4-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

One study presents the synthesis of a cephalosporin labeled with carbon-14, starting from [1-14C]cyclohexanol, leading to the creation of a new orally active antibiotic. This process involves multiple steps, including acylation and condensation, to achieve a compound with a specific activity and radiochemical purity, indicating a method for developing radio-labeled compounds for various applications (Watanabe et al., 1988).

Optoelectronic Applications

Research into thiazole-based polythiophenes, including synthesis through amidification reactions and characterization by FTIR, 1H and 13C-NMR, unveils their potential in optoelectronic applications. These compounds exhibit optical band gaps and optoelectronic properties suitable for electrochemical polymerization and could be pivotal in developing new materials for electronic devices (Camurlu & Guven, 2015).

Antitumor Activity

A novel synthesis approach for heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide was explored, leading to various heterocyclic derivatives with significant antitumor activities. This demonstrates the compound's foundational role in developing potential anticancer agents through its ability to generate diverse heterocyclic structures with biological activity (Shams et al., 2010).

Coordination Complexes and Antioxidant Activity

Study on pyrazole-acetamide derivatives synthesized and characterized for their potential in forming coordination complexes with Co(II) and Cu(II) ions, which are further analyzed for their antioxidant activity. This research highlights the chemical versatility and potential health-related applications of compounds with a similar structure, emphasizing their role in designing new antioxidant agents (Chkirate et al., 2019).

properties

IUPAC Name

2-[2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-[2-(cyclohexen-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O3S2/c1-16(28)25-18-8-5-9-19(12-18)26-22(30)15-32-23-27-20(14-31-23)13-21(29)24-11-10-17-6-3-2-4-7-17/h5-6,8-9,12,14H,2-4,7,10-11,13,15H2,1H3,(H,24,29)(H,25,28)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZHHPDUADXQOBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCCC3=CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetamidophenyl)-2-((4-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

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